6-(4-Bromophenyl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine
Description
6-(4-Bromophenyl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine is a pyrimidine derivative characterized by three key substituents:
- 4-Bromophenyl group at position 6: Introduces steric bulk and electron-withdrawing effects.
- Trifluoromethyl group (-CF₃) at position 4: Enhances metabolic stability and lipophilicity.
Its molecular formula is C₁₂H₉BrF₃N₅S, with an approximate molecular weight of 394.19 g/mol (calculated using atomic weights: Br ≈ 80).
Properties
Molecular Formula |
C12H9BrF3N5S |
|---|---|
Molecular Weight |
392.20 g/mol |
IUPAC Name |
[[4-(4-bromophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]thiourea |
InChI |
InChI=1S/C12H9BrF3N5S/c13-7-3-1-6(2-4-7)8-5-9(12(14,15)16)19-11(18-8)21-20-10(17)22/h1-5H,(H3,17,20,22)(H,18,19,21) |
InChI Key |
QXGMVPAGZLKRID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC(=N2)NNC(=S)N)C(F)(F)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Bromophenyl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine typically involves multiple steps, including the formation of the pyrimidine ring and the introduction of the functional groups. One common method involves the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then reacted with a trifluoromethyl-containing reagent, such as trifluoroacetic anhydride, under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6-(4-Bromophenyl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The thiosemicarbazido group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium thiolate are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
6-(4-Bromophenyl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(4-Bromophenyl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. The bromophenyl group may facilitate binding to hydrophobic pockets within proteins, while the thiosemicarbazido group can form hydrogen bonds with amino acid residues .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their properties, derived from the evidence:
Key Comparative Insights:
Electronic Effects: The 4-bromophenyl group in the target compound exerts a stronger electron-withdrawing effect compared to 4-fluorophenyl (weaker electronegativity) or 4-ethylphenyl (electron-donating alkyl group) .
Steric and Lipophilic Properties :
- tert-Butyl and 4-ethylphenyl substituents increase hydrophobicity, which may enhance blood-brain barrier penetration compared to halogenated analogs .
- The pyridinyl group introduces polarity, improving aqueous solubility but reducing membrane permeability relative to aryl halides .
Reactivity and Stability :
- Bromine in the target compound may facilitate further functionalization (e.g., Suzuki coupling) compared to fluorine or chlorine, which are less reactive in cross-coupling reactions .
- The trifluoromethyl group at position 4 enhances metabolic stability across all analogs, resisting oxidative degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
